molecular formula C5H4N4O2 B15334562 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid

2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid

Cat. No.: B15334562
M. Wt: 152.11 g/mol
InChI Key: YNJGPWIVCBLQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fused pyrazole ring system. Compounds containing pyrazole moieties are known for their diverse biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid typically involves multi-component reactions. One common method includes the reaction of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of hydrazine monohydrate, ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a catalyst like maltose at elevated temperatures can yield the desired product .

Industrial Production Methods: Industrial production methods often utilize green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

1,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylic acid

InChI

InChI=1S/C5H4N4O2/c10-5(11)4-3-2(7-9-4)1-6-8-3/h1H,(H,6,8)(H,7,9)(H,10,11)

InChI Key

YNJGPWIVCBLQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1NN=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.